

# 2-Bromo-6-iodopyridine: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: **2-Bromo-6-iodopyridine**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of **2-bromo-6-iodopyridine** as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the differential reactivity of the bromo and iodo substituents, make it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives, with significant applications in pharmaceutical and materials science.

## Core Compound Properties

**2-Bromo-6-iodopyridine** is a crystalline solid at room temperature.[\[1\]](#)[\[2\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	234111-08-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrIN	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	283.89 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	140-144 °C	<a href="#">[1]</a>
Boiling Point	Not available	
Appearance	White to orange to green powder/crystal	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥ 98% (GC)	<a href="#">[1]</a>

## Spectroscopic Data

While specific <sup>1</sup>H and <sup>13</sup>C NMR data for **2-bromo-6-iodopyridine** is not readily available in the searched literature, the following table provides data for the closely related precursor, 2-amino-6-bromopyridine, to offer a general understanding of the pyridine ring's spectral characteristics.

Spectrum	Chemical Shift (δ) ppm	Reference(s)
<sup>1</sup> H NMR (of 2-amino-6-bromopyridine)	7.20-7.30 (m, 1H), 6.50-6.60 (m, 1H), 6.35-6.45 (m, 1H), 4.55 (s, 2H)	
<sup>13</sup> C NMR (of 2-amino-6-bromopyridine)	159.9, 141.6, 140.2, 113.1, 109.8	

## Synthesis of 2-Bromo-6-iodopyridine

A common synthetic route to **2-bromo-6-iodopyridine** involves the diazotization of 2-amino-6-bromopyridine followed by a Sandmeyer-type reaction with an iodide source.[\[4\]](#)

## Experimental Protocol: Synthesis from 2-Amino-6-bromopyridine

**Materials:**

- 2-Amino-6-bromopyridine
- Hydroiodic acid (HI)
- Sodium nitrite (NaNO<sub>2</sub>)
- Ice
- Sodium hydroxide (NaOH) solution
- Diethyl ether

**Procedure:**

- Dissolve 2-amino-6-bromopyridine in a cooled aqueous solution of hydroiodic acid.
- Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature below 5 °C with an ice bath.
- Stir the reaction mixture at low temperature for 1-2 hours.
- Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
- Cool the mixture and neutralize with a sodium hydroxide solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **2-bromo-6-iodopyridine**.

# Reactivity and Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in **2-bromo-6-iodopyridine** is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the 2-bromo position intact for subsequent transformations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Versatility of **2-Bromo-6-iodopyridine** in cross-coupling.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between **2-bromo-6-iodopyridine** and various boronic acids or esters.[\[6\]](#)

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), Base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0-3.0 eq.).[\[7\]](#)
- Solvent: Degassed solvent mixture (e.g., Dioxane/water, 4:1).[\[7\]](#)
- Procedure:
  - In an inert atmosphere, combine the **2-bromo-6-iodopyridine**, arylboronic acid, and base in a reaction vessel.
  - Add the palladium catalyst.
  - Add the degassed solvent and heat the mixture (e.g., 90-100 °C) with stirring.[\[7\]](#)
  - Monitor the reaction by TLC or LC-MS.
  - Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
  - Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	80-100	4-12	85-95	[9]
PdCl <sub>2</sub> (dppf)	K <sub>3</sub> PO <sub>4</sub>	Dioxane	90-110	12-16	88-96	[9]
Pd(OAc) <sub>2</sub> / SPhos	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	100	6-10	90-98	[9]

## Stille Coupling

The Stille coupling enables the formation of C-C bonds with organostannane reagents.

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Organostannane (1.1-1.2 eq.), Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%).
- Solvent: Anhydrous, degassed solvent (e.g., Toluene, DMF).
- Procedure:
  - Under an inert atmosphere, dissolve **2-bromo-6-iodopyridine** and the palladium catalyst in the solvent.
  - Add the organostannane reagent.
  - Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.
  - After completion, cool the reaction and perform an aqueous workup. The tin byproducts can often be removed by washing with an aqueous KF solution.
  - Extract the product, dry the organic phase, and purify by chromatography.

Catalyst System	Additive	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
Pd(PPh <sub>3</sub> ) <sub>4</sub>	None	Toluene	90-110	12-24	80-90	[5]
Pd <sub>2</sub> (dba) <sub>3</sub> / P(fur) <sub>3</sub>	None	DMF	80	16	>90	
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub>	CuI	NMP	60	6	85-95	

## Sonogashira Coupling

The Sonogashira coupling is utilized to introduce alkyne moieties.

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Terminal alkyne (1.1-1.5 eq.), Palladium catalyst (e.g., PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, 1-3 mol%), Copper(I) iodide (CuI, 2-5 mol%), Base (e.g., Et<sub>3</sub>N, piperidine).
- Solvent: Anhydrous, degassed solvent (e.g., THF, DMF).
- Procedure:
  - To a flask under an inert atmosphere, add **2-bromo-6-iodopyridine**, the palladium catalyst, and CuI.
  - Add the solvent and the amine base.
  - Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
  - Monitor the reaction by TLC.
  - Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> / CuI	Et <sub>3</sub> N	DMF	25-60	4-12	85-95	[5]
Pd(OAc) <sub>2</sub> / XPhos / Cul	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane	80	12	90-97	
Pd(P(t-Bu) <sub>3</sub> ) <sub>2</sub> (copper-free)	K <sub>2</sub> CO <sub>3</sub>	Toluene	100	10	85-94	

## Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds.[8]

Experimental Protocol:

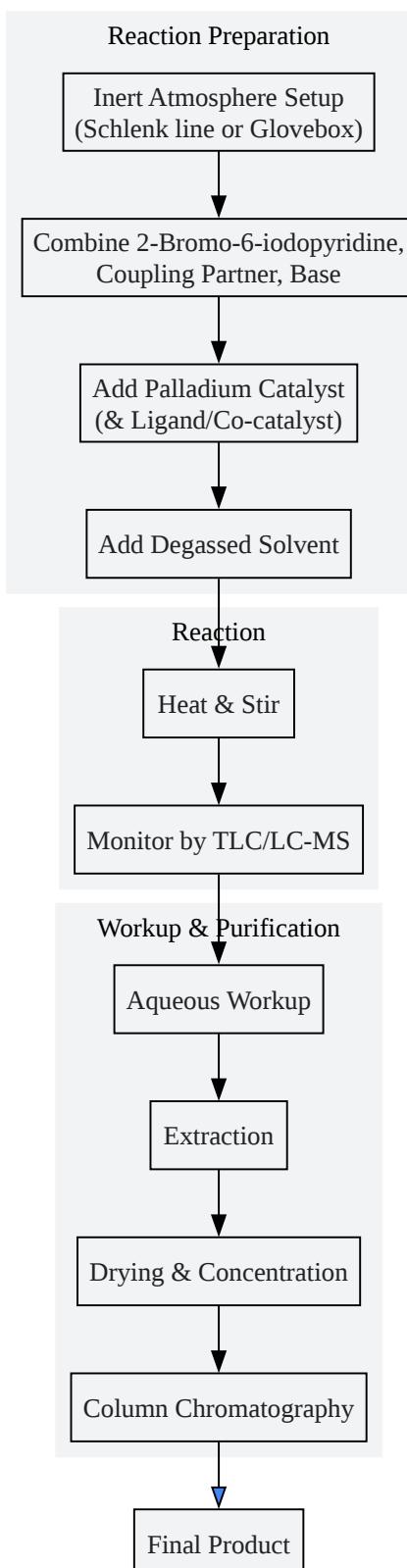
- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Amine (1.1-1.5 eq.), Palladium pre-catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%), Ligand (e.g., Xantphos, BINAP, 2-4 mol%), Base (e.g., NaOt-Bu, Cs<sub>2</sub>CO<sub>3</sub>, 1.5-2.5 eq.).
- Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
- Procedure:
  - In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.
  - Add the solvent, followed by **2-bromo-6-iodopyridine** and the amine.
  - Seal the vessel and heat the reaction mixture (e.g., 80-110 °C).
  - Monitor the reaction's progress.

- After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry, and concentrate.
- Purify the product by column chromatography.

Catalyst/ Ligand System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Referenc e(s)
Pd <sub>2</sub> (dba) <sub>3</sub> / Xantphos	NaOt-Bu	Dioxane	80-110	6-18	80-95	[7]
Pd(OAc) <sub>2</sub> / BINAP	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	100	12-24	75-90	
G3-XPhos	K <sub>3</sub> PO <sub>4</sub>	t-AmylOH	100	8-16	>90	

## Experimental Workflow and Synthesis of Bioactive Molecules

The selective functionalization of **2-bromo-6-iodopyridine** opens avenues for the synthesis of complex, polysubstituted pyridines, which are common scaffolds in biologically active molecules.[1][10]



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